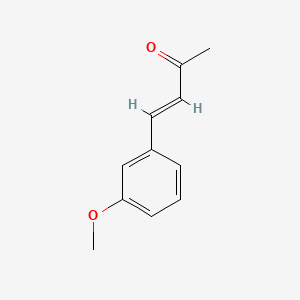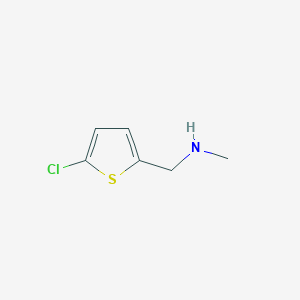
Sodium pyridin-3-olate
Übersicht
Beschreibung
Sodium pyridin-3-olate, also known as 3-Hydroxypyridine, is a compound used for organic synthesis, in the pharmaceutical industry, and for the preparation of dyes . Its molecular formula is C5H5NO .
Synthesis Analysis
A study published in Nature Communications Chemistry reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Physical And Chemical Properties Analysis
Sodium pyridin-3-olate has a density of 1.1g/cm^3, a melting point of 123-130℃, a boiling point of 210.7°C at 760 mmHg, a flashing point of 80.1°C, and a vapor pressure of 0.19mmHg at 25°C . Its refractive index is 1.538 .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Stability
Sodium pyridin-3-olate, alternatively known as sodium pyridin-2-olate trihydrate, forms part of a crystal structure comprising edge-shared chains of NaO(6) octahedra. This structure is stabilized by a network of strong O-H.O and O-H.N interactions, with the organic moieties occupying space between the chains in an antiparallel alignment. This compound crystallizes in the P-1 space group, showcasing the intricate structural properties of sodium pyridin-3-olate and its derivatives (Muthuraman, Nicoud, & Bagieu-Beucher, 2000).
Use in Synthesis of Multidentate Ligands
Sodium phosphinin-2-olate, a compound related to sodium pyridin-3-olate, serves as a valuable building block in the preparation of multidentate phosphinine ligands. These ligands are subsequently employed in the creation of metal complexes, which are characterized by NMR spectra and single-crystal X-ray diffraction studies. This demonstrates the compound's utility in complex molecular syntheses and metal complex formations (Xiaodan Chen, Zhongshui Li, & H. Grützmacher, 2018).
Role in Formation of Novel Derivatives
Sodium pyridin-3-olate derivatives have been used in the synthesis of new compounds like pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridine derivatives. These derivatives are elucidated through elemental analysis, spectral data, and chemical transformation, highlighting the compound's role in the formation of a wide range of chemically significant derivatives (A. Abdelhamid & S. M. Gomha, 2013).
Involvement in Metal Complexes and Rotaxanes
Sodium pyridin-3-olate is instrumental in the creation of novel pyridine N-oxide containing [2]rotaxanes. In these structures, the macrocyclic component undergoes a pirouetting motion around the pyridine N-oxide axle upon the addition and removal of metal cations. This demonstrates the compound's dynamic behavior in complex molecular systems (L. M. Hancock & P. Beer, 2011).
Thermal and Spectroscopic Properties
The thermal and spectroscopic properties of sodium pyridin-3-olate derivatives have been a subject of study, especially in relation to light lanthanide (III) complexes. These studies provide insight into the stability, decomposition, and complexation processes of these compounds, contributing to a better understanding of their behavior under various conditions (Z. Rzączyńska, Anna Danczowska-Burdon, & J. Sienkiewicz-Gromiuk, 2010).
Degradation and Oxidation Processes
Research on sodium pyridin-3-olate derivatives like sodium 3,5,6-trichloropyridin-2-ol has been focused on their decomposition and oxidation in sub- and supercritical water. This research is significant for understanding the environmental impact and disposal methods of these compounds, especially in relation to wastewater treatment and environmental protection (Ning Liu, Hongyou Cui, & D. Yao, 2009).
Safety And Hazards
Zukünftige Richtungen
Pyridine scaffolds, such as Sodium pyridin-3-olate, are found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . Therefore, it is anticipated that myriad new pharmaceuticals containing the pyridine scaffold will be available in the forthcoming decade .
Eigenschaften
IUPAC Name |
sodium;pyridin-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO.Na/c7-5-2-1-3-6-4-5;/h1-4,7H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYQZPOBOBSAIS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-00-2 (Parent) | |
| Record name | Sodium pyridin-3-olate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052536091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40200527 | |
| Record name | Sodium pyridin-3-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyridin-3-olate | |
CAS RN |
52536-09-1 | |
| Record name | Sodium pyridin-3-olate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052536091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium pyridin-3-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium pyridin-3-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



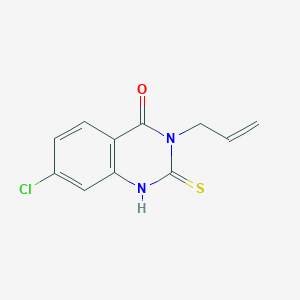
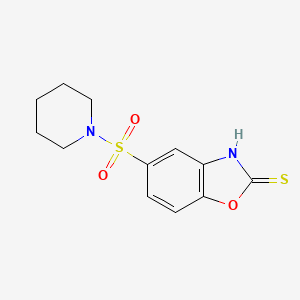


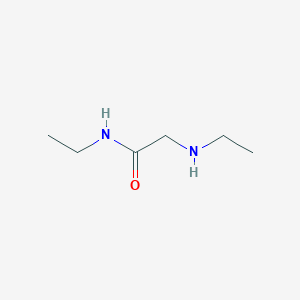



![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)


![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)
